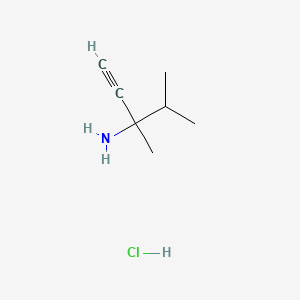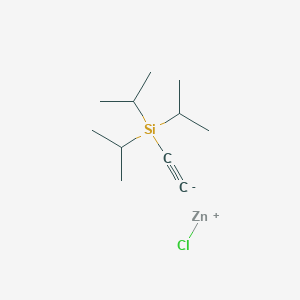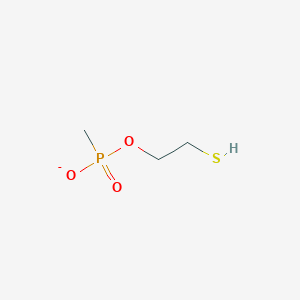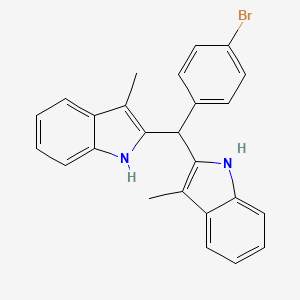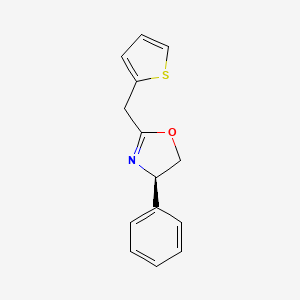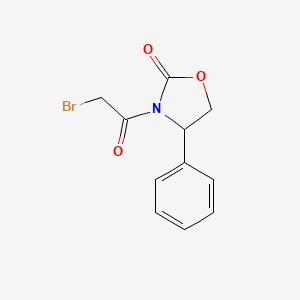![molecular formula C23H15BrN4O6 B12575554 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the phenyl group at the 1-position of the quinoline ring. This can be achieved through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
The final steps involve the introduction of the 2-bromo-4,6-dinitrophenyl group and the C-methylcarbonimidoyl group. This can be achieved through a series of substitution reactions, where the appropriate reagents and conditions are used to selectively introduce these groups onto the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could involve the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes.
化学反応の分析
Types of Reactions
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position of the quinoline ring can be oxidized to form a quinone.
Reduction: The nitro groups on the 2-bromo-4,6-dinitrophenyl group can be reduced to amines.
Substitution: The bromine atom on the 2-bromo-4,6-dinitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving oxidative stress and redox reactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the conditions. It can also undergo substitution reactions, allowing it to modify other molecules.
類似化合物との比較
Similar Compounds
- 2-bromo-4,6-dinitrophenyl derivatives
- Quinoline derivatives
- Phenylquinolinone derivatives
Uniqueness
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
特性
分子式 |
C23H15BrN4O6 |
|---|---|
分子量 |
523.3 g/mol |
IUPAC名 |
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C23H15BrN4O6/c1-13(25-21-17(24)11-15(27(31)32)12-19(21)28(33)34)20-22(29)16-9-5-6-10-18(16)26(23(20)30)14-7-3-2-4-8-14/h2-12,29H,1H3 |
InChIキー |
AZBJSUWDROTVPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


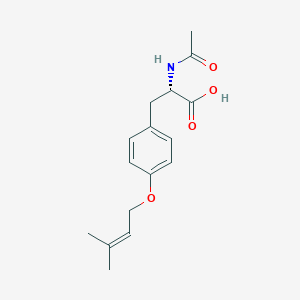
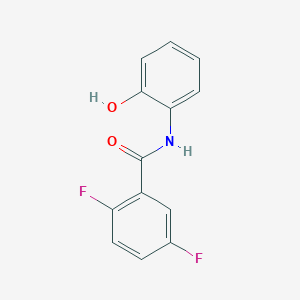
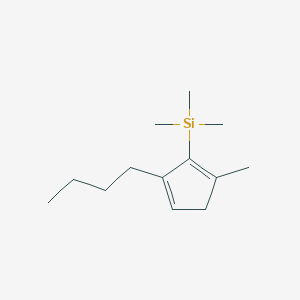

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

